molecular formula C16H16N6O4S3 B2618212 2,6-dimethoxy-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391868-77-2

2,6-dimethoxy-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2618212
CAS No.: 391868-77-2
M. Wt: 452.52
InChI Key: GEIZYKQHRNSOOZ-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H16N6O4S3 and its molecular weight is 452.52. The purity is usually 95%.
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Biological Activity

The compound 2,6-dimethoxy-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. Its biological activity has garnered attention for potential therapeutic applications, particularly in areas such as oncology and infectious disease treatment.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Benzamide moiety : A common scaffold in medicinal chemistry known for various biological activities.
  • Thiadiazole rings : These heterocycles are often associated with antimicrobial and anticancer properties.
  • Dimethoxy substitution : This modification can enhance lipophilicity and potentially influence receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have reported the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have shown moderate to good anticancer activity against various cell lines. Specifically:

  • In vitro studies demonstrated selective activity against cancer cell lines such as K562 (myelogenous leukemia) with IC50 values indicating effective inhibition of proliferation .
  • The presence of specific substituents on the thiadiazole ring has been linked to enhanced activity against certain cancer targets .

Antimicrobial Properties

Compounds containing the 1,3,4-thiadiazole scaffold have also been noted for their antimicrobial efficacy. In comparative studies:

  • Thiadiazole derivatives exhibited comparable or superior antimicrobial activity against standard antibiotics like ciprofloxacin .
  • The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Protein Kinases : Some derivatives have shown selective inhibition against specific kinases involved in cancer progression .
  • Modulation of Enzyme Activity : The compound may affect enzyme pathways related to melanin synthesis, as seen in related benzamide studies that inhibited tyrosinase activity without significant cytotoxicity .

Data Tables

Biological ActivityCell Line/TargetIC50 Value (µM)Reference
AnticancerK562 (leukemia)7.4
AntimicrobialVarious BacteriaComparable to Ciprofloxacin
Tyrosinase InhibitionMelan-a CellsNot specified

Case Studies

Recent studies have explored the structural modifications of similar compounds to enhance their biological profiles:

  • Case Study 1 : A derivative with a modified benzamide moiety showed improved selectivity against SIK isoforms while maintaining potent activity on SIK2 and SIK3, suggesting that structural variations can significantly impact efficacy and selectivity in biological applications .
  • Case Study 2 : Research on 2-amino-thiadiazole derivatives revealed promising results in antimicrobial testing, indicating that this scaffold could serve as a lead for developing new therapeutic agents against resistant strains .

Properties

IUPAC Name

2,6-dimethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S3/c1-8-19-20-14(28-8)17-11(23)7-27-16-22-21-15(29-16)18-13(24)12-9(25-2)5-4-6-10(12)26-3/h4-6H,7H2,1-3H3,(H,17,20,23)(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIZYKQHRNSOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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